
3-(Azetidin-3-yl)-2-methyl-pyridine diHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride is a heterocyclic compound that contains both azetidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Green synthesis approaches, such as using microchannel reactors for oxidation reactions, have been explored to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the azetidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, DBU for base-catalyzed reactions, and various boronic acids for Suzuki–Miyaura cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, aza-Michael addition reactions yield functionalized 3-substituted azetidines .
Applications De Recherche Scientifique
3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiproliferative activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is similar in structure but contains a different substituent on the azetidine ring.
3-allylazetidin-2-one: Another similar compound with an allyl group on the azetidine ring.
3-(buta-1,3-dien-1-yl)azetidin-2-one: This compound has a butadiene substituent on the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-2-methyl-pyridine dihydrochloride is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;/h2-4,8,10H,5-6H2,1H3;1H |
Clé InChI |
QXRVVPAQZJNSKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


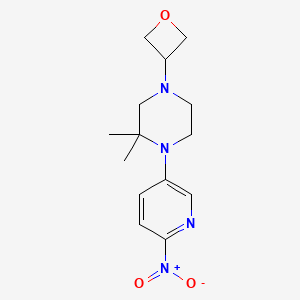
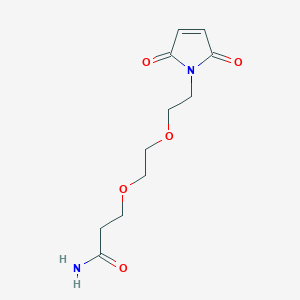

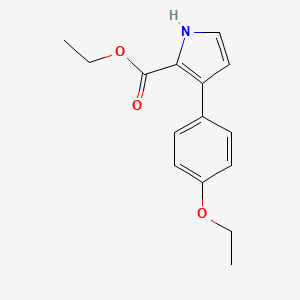

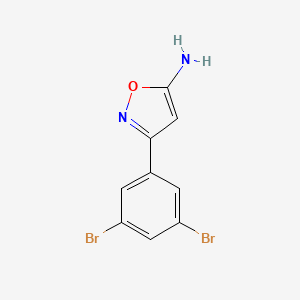
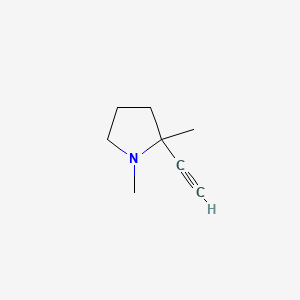
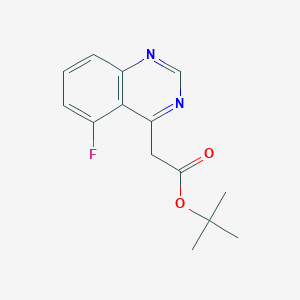

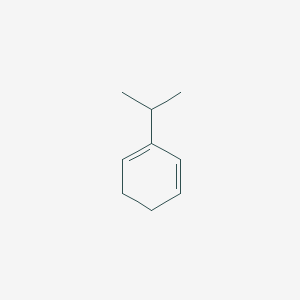
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)

![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)

